molecular formula C17H13BrN2O3S B2566345 methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-59-7

methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2566345
CAS No.: 865197-59-7
M. Wt: 405.27
InChI Key: KOPHPSDVWABJQB-ZPHPHTNESA-N
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Description

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a bromobenzoyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with 2-bromobenzoyl chloride, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[(2Z)-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Uniqueness

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-23-15(21)10-20-13-8-4-5-9-14(13)24-17(20)19-16(22)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPHPSDVWABJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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